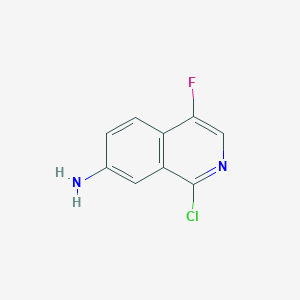

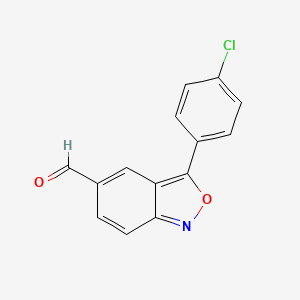

1-Chloro-4-fluoroisoquinolin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

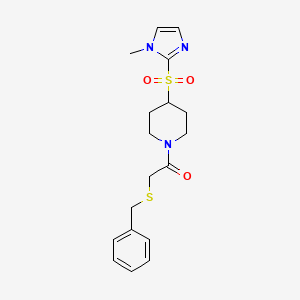

1-Chloro-4-fluoroisoquinolin-7-amine is a chemical compound with the CAS Number: 2248333-60-8 . It has a molecular weight of 196.61 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of amines, such as this compound, can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide .Molecular Structure Analysis

The InChI code for this compound is1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis

Amines, like this compound, can undergo a variety of reactions. Some of these reactions include the reduction of nitriles or amides, S N 2 reactions with alkyl halides, and nucleophilic attack by an azide ion on an alkyl halide .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 196.61 .Scientific Research Applications

Synthesis and Medicinal Applications

Isoquinoline derivatives have been synthesized for their potential medicinal applications. For example, the synthesis of 4-aminoquinoline derivatives has shown cytotoxic effects on human breast tumor cell lines, indicating their potential as anticancer agents. A specific compound in this series was notably potent against MDA-MB 468 cells, highlighting the versatility of isoquinoline scaffolds in drug development (Haiwen Zhang et al., 2007).

Antibacterial Properties

New 8-nitrofluoroquinolone models were prepared and exhibited interesting antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives showed good activity against S. aureus, suggesting the importance of lipophilic groups in enhancing antibacterial efficacy (Y. Al-Hiari et al., 2007).

Structural and Chemical Properties

The study of 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives has contributed to understanding the steric and electronic effects in isoquinoline compounds. These insights are valuable for designing new materials and pharmaceuticals with specific properties (S. Ohba et al., 2012).

Antidepressant-Like Effects

Research on 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) has shown it to reverse the reduction in self-care behavior induced by maternal separation stress in rats, demonstrating its potential as an antidepressant. The effects were mediated by modulating the glutamatergic/GABAergic systems, indicating the therapeutic potential of isoquinoline derivatives in treating depression (A. Pesarico et al., 2017).

Organic Synthesis Applications

Isoquinoline derivatives have also found applications in organic synthesis, such as in redox annulations involving dual C–H bond functionalization. This highlights the role of isoquinoline scaffolds in developing new synthetic methodologies (Zhengbo Zhu & D. Seidel, 2017).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

1-chloro-4-fluoroisoquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYBZBOXHYEQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)

![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)